Regioisomer Identity Enables Kinase Modulator Synthesis per Patent WO2014078637A1
The target compound's key differentiation is that it is a specific synthetic precursor to Formula (I) in Merck Patent WO2014078637A1 for novel imidazol-piperidinyl derivatives as modulators of kinase activity [1]. The relevance of this structure is confirmed by a peer-reviewed synthesis specifically focusing on 1H-imidazol-1-ylmethylpiperidines, which details the crucial regioselective isolation of the 1,4-disubstituted imidazole over the 1,5-disubstituted regioisomer during synthesis [2].
| Evidence Dimension | Synthetic regioisomer ratio |
|---|---|
| Target Compound Data | 1,4-disubstituted imidazole regioisomer (the basis of the target compound's scaffold) |
| Comparator Or Baseline | 1,5-disubstituted imidazole regioisomer |
| Quantified Difference | Requires a specific quaternization technique for isolation, indicating a mixture that must be resolved [2] |
| Conditions | Synthesis of 1H-imidazol-1-ylmethylpiperidines via regioselective isolation methodology |
Why This Matters
Procurement of this specific intermediate ensures that the synthetic route starts with the correct regioisomer, avoiding a known purification bottleneck that would complicate scale-up and reduce yields in programs targeting kinase inhibition.
- [1] LAN, R., HUCK, B. R., CHEN, X. & XIAO, Y. (2013). Imidazol-piperidinyl derivatives as modulators of kinase activity. Patent No. WO2014078637A1. View Source
- [2] RIVERA, J., JAYASURIYA, N., RANE, D., KEERTIKAR, K., FERREIRA, J. A., CHAO, J., MINOR, K. & GUZI, T. (date unknown). Synthesis of 1H-imidazol-1-ylmethylpiperidines. View Source
